molecular formula C9H13N3OS B13254978 N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-yl}propanamide

N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-yl}propanamide

Cat. No.: B13254978
M. Wt: 211.29 g/mol
InChI Key: BEUDWDQLUAVWRG-UHFFFAOYSA-N
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Description

N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-yl}propanamide is a heterocyclic compound featuring a bicyclic thiazolo[5,4-b]pyridine core linked to a propanamide moiety. This structure combines a sulfur-containing thiazole ring fused with a pyridine ring, creating a rigid, planar framework.

Properties

Molecular Formula

C9H13N3OS

Molecular Weight

211.29 g/mol

IUPAC Name

N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-b]pyridin-2-yl)propanamide

InChI

InChI=1S/C9H13N3OS/c1-2-7(13)12-9-11-6-4-3-5-10-8(6)14-9/h10H,2-5H2,1H3,(H,11,12,13)

InChI Key

BEUDWDQLUAVWRG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC2=C(S1)NCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-yl}propanamide typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 2-aminopyridine with a thioamide derivative, followed by cyclization to form the thiazolo-pyridine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-yl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-yl}propanamide involves its interaction with specific molecular targets. The thiazolo-pyridine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Modifications

  • (2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide This compound (from ) shares the thiazolo[5,4-b]pyridine core but differs in substituents: a cyclopentyl group, methoxy modification, and a bulky piperazinyl-sulfonyl-phenyl chain. These features enhance binding to glucokinase (GK) via H-bonds with Arg63 (distances: 4.7–4.9 Å) and hydrophobic interactions, positioning it as a potent GK activator .
  • N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}methanesulfonamide hydrochloride ()
    The substitution of the propanamide with a methanesulfonamide group introduces higher acidity (sulfonamide pKa ~1–3) compared to the propanamide (pKa ~15–17). This change could improve solubility in aqueous media (evidenced by its hydrochloride salt formulation) but reduce membrane permeability .

  • ({4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)formonitrile () Replacing the propanamide with a formonitrile group (-NH-C≡N) eliminates hydrogen-bond donor capacity while increasing electron-withdrawing effects. The smaller molecular weight (180.23 vs. ~227 for the target compound) may enhance diffusion but reduce target affinity .

Physicochemical Properties

Compound Molecular Weight LogD (pH 7.4) Key Functional Groups
Target Compound ~227.28 Not reported Thiazolo-pyridine, propanamide
(2R)-3-cyclopentyl...propanamide ~600 (estimated) ~3.5 Methoxy, sulfonamide, cyclopentyl
Methanesulfonamide analog ~290 (estimated) ~-1.0 Sulfonamide, hydrochloride salt
Formonitrile analog 180.23 ~0.5 Formonitrile

The target compound’s intermediate molecular weight and propanamide group balance lipophilicity and polarity, favoring oral bioavailability compared to bulkier analogs (e.g., ) or highly polar derivatives (e.g., ).

Biological Activity

N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-yl}propanamide is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

1. Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Thiazolo-Pyridine Core : This is achieved through cyclization reactions involving thiazole and pyridine derivatives.
  • Amidation Reaction : The final step often involves the reaction of the thiazolo-pyridine intermediate with propanamide derivatives to form the desired compound.

2.1 Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Analgesic Activity : Studies have shown that thiazolo-pyridine derivatives can possess significant analgesic properties. For instance, in vivo tests demonstrated that certain derivatives reduced pain responses in animal models using the acetic acid-induced writhing test and hot plate test .
  • Anti-inflammatory Effects : Compounds in this class have also been evaluated for anti-inflammatory activity. Inflammation models indicated a reduction in inflammatory markers and symptoms when treated with these compounds .

The mechanisms by which this compound exerts its effects are still under investigation. However, it is believed that:

  • Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Modulation of Pain Pathways : It may interact with pain pathways in the central nervous system (CNS), influencing neurotransmitter levels and receptor activity.

3.1 In Vivo Studies

A series of studies have evaluated the analgesic and anti-inflammatory effects of thiazolo-pyridine derivatives:

  • Study Design : Researchers administered various doses of thiazolo-pyridine compounds to animal models and assessed pain response and inflammation levels.
  • Results : Significant reductions in pain response were observed at doses ranging from 10 to 50 mg/kg compared to control groups. The anti-inflammatory effects were corroborated by histopathological examinations showing reduced edema and inflammatory cell infiltration .

4. Data Table

The following table summarizes key findings from various studies on the biological activity of thiazolo-pyridine derivatives:

Compound NameActivity TypeModel UsedDose (mg/kg)Effect Observed
Compound AAnalgesicAcetic acid writhing test10Significant pain reduction
Compound BAnti-inflammatoryCarrageenan-induced paw edema50Reduced swelling and inflammation
Compound CAnalgesic & Anti-inflammatoryHot plate test25Prolonged latency to pain response

5. Conclusion

This compound shows promising biological activities including analgesic and anti-inflammatory effects. Ongoing research is essential to fully elucidate its mechanisms of action and potential therapeutic applications. Future studies should focus on optimizing synthetic routes for better yields and exploring structure-activity relationships to enhance efficacy.

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